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Compound of Interest

Compound Name: 4-Methyl-4-penten-2-ol

Cat. No.: B1580817

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, spectroscopic data, synthesis, and reactivity of 4-Methyl-4-penten-2-ol. The
information is intended to support research, development, and application activities involving
this compound.

Core Chemical Properties

4-Methyl-4-penten-2-ol is a secondary allylic alcohol. Its structure, featuring both a hydroxyl
group and a carbon-carbon double bond, dictates its characteristic reactivity and physical
properties.

Physicochemical Data

The following tables summarize the key physicochemical properties of 4-Methyl-4-penten-2-ol.

Property Value Source

Molecular Formula CeH120 --INVALID-LINK--
Molecular Weight 100.16 g/mol --INVALID-LINK--
CAS Number 2004-67-3 --INVALID-LINK--
IUPAC Name 4-methylpent-4-en-2-ol --INVALID-LINK--
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Physical Properties

Property Value Source
Appearance Colorless liquid N/A
Boiling Point 131.7 °C at 760 mmHg N/A
Density 0.832 g/cm? N/A

Soluble in ethanol and ether,
Solubility ) ) N/A
slightly soluble in water.

Flash Point 46.3 °C N/A

Refractive Index 1.427 N/A

Spectroscopic Data

The following sections provide an analysis of the mass, infrared, and nuclear magnetic
resonance spectra of 4-Methyl-4-penten-2-ol.

Mass Spectrometry

The mass spectrum of 4-Methyl-4-penten-2-ol is characterized by fragmentation patterns
typical for an unsaturated alcohol. The molecular ion peak (M+) is expected at m/z 100.
Common fragmentation includes the loss of a methyl group (m/z 85), a water molecule (m/z
82), and cleavage adjacent to the alcohol, leading to a prominent peak at m/z 45.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for its functional groups. A broad
band in the region of 3300-3400 cm~1 corresponds to the O-H stretching vibration of the
alcohol. The C=C stretching vibration of the alkene is observed around 1650 cm~*. The C-H
stretching vibrations of the sp? and sp? hybridized carbons are seen just below and above 3000
cm™1, respectively. The C-O stretching vibration appears in the 1050-1150 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum with detailed assignments is not readily
available, the expected chemical shifts and multiplicities for 4-Methyl-4-penten-2-ol can be
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predicted based on its structure.

1H NMR (Predicted):

e -OH: A broad singlet, with a chemical shift that can vary depending on concentration and
solvent.

e CHs (on C2): Adoublet.

e CH (on C2): A multiplet.

e CH2 (on C3): A multiplet.

e =C(CHs)2: Two singlets (or a closely spaced multiplet) for the two methyl groups.

e =CHz2: A multiplet.

13C NMR (Predicted):

C1 (CHs): ~23 ppm

C2 (CHOH): ~68 ppm

C3 (CH2): ~48 ppm

C4 (=C(CHs)2): ~144 ppm

C5 (=CHz2): ~112 ppm

C6 (CHs on C4): ~22 ppm

Experimental Protocols
Synthesis of 4-Methyl-4-penten-2-ol

A common method for the synthesis of 4-Methyl-4-penten-2-ol is the Prins reaction between
isobutylene and acetaldehyde, catalyzed by a solid acid catalyst.[1]

Materials:
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Acetaldehyde (40% solution in toluene)

Isobutylene

Toluene

HSIW-V205-SiO:z solid acid catalyst

Procedure:[1]

A 2000 mL autoclave equipped with a mechanical stirrer and thermostat is charged with
440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of
HSIW-V20s-SiO:2 solid acid catalyst.[1]

Isobutylene is slowly introduced into the reactor until the pressure reaches 0.60 MPa (6 mol).

[1]
The reactor is heated to 120 °C, and the stirring speed is set to 800 rpm.[1]

The reaction progress is monitored by taking samples every hour for analysis by gas
chromatography.

After approximately 5 hours, when the acetaldehyde is completely converted, the reaction is
terminated.[1]

The excess isobutylene is recovered for future use.
The reaction mixture is filtered to recover the catalyst.

The filtrate is subjected to rectification to separate the product from the toluene solvent,
yielding a mixture of 4-methyl-4-penten-2-ol and 4-methyl-3-penten-2-ol.[1]
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Reactants

HSiW-V205-SiO2 Catalyst Workup Products

Reaction Process Rectification 4-Methyl-4-penten-2-ol &

4-Methyl-3-penten-2-ol
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Caption: Synthesis workflow for 4-Methyl-4-penten-2-ol.

Chemical Reactivity and Potential Applications

As an allylic alcohol, 4-Methyl-4-penten-2-ol exhibits reactivity at both the hydroxyl group and
the carbon-carbon double bond. This dual functionality makes it a versatile intermediate in
organic synthesis.

One notable reaction of allylic alcohols is their participation in acid-catalyzed reactions with
aldehydes and ketones, such as the Prins reaction. In the absence of an external nucleophile,
the intermediate carbocation can eliminate a proton to form a diene.
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Reactants

4-Methyl-4-penten-2-ol
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Caption: A typical acid-catalyzed reaction of an allylic alcohol.

The reactivity of 4-Methyl-4-penten-2-ol makes it a valuable building block for the synthesis of

more complex molecules. It can be used in the production of flavors and fragrances and as an

intermediate in the synthesis of other fine chemicals.

Safety and Handling

4-Methyl-4-penten-2-ol is a flammable liquid and should be handled with appropriate

precautions. Use in a well-ventilated area and avoid contact with skin and eyes. Wear suitable

protective clothing, including gloves and safety goggles. Keep away from sources of ignition.
For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide has summarized the key chemical properties, spectroscopic data,
synthesis, and reactivity of 4-Methyl-4-penten-2-ol. The provided information, including the
structured data tables and detailed experimental protocol, serves as a valuable resource for
professionals in research and drug development. The dual functionality of this allylic alcohol
presents numerous opportunities for its application as a versatile intermediate in organic
synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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